3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (3-ATMP) is an organic compound belonging to the class of thienopyrimidines. It is a heterocyclic compound composed of a thiophene ring fused to a pyrimidine ring. 3-ATMP is a versatile compound with a wide variety of applications in the fields of pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Synthesis of Derivatives : One study developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which could have implications for creating derivatives of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one for various scientific applications, including pharmaceuticals and materials science (Davoodnia et al., 2009).
Chemical Studies and Reactivity : Another research focused on the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups in various thieno[2,3-d]pyrimidin-4(3H)-ones, including the 3,5,6-trimethyl variant. Understanding these chemical properties is vital for the development of new compounds with targeted chemical and physical properties (B. Zh. et al., 2013).
Quantum Chemical Studies : The molecular structure, energies, and geometries of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one and its derivatives were explored using quantum chemical calculations. Such studies are essential for understanding the molecular properties that may influence the practical applications of these compounds (Mamarakhmonov et al., 2015).
Development as Anticancer Drugs : Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their potential as anticancer drugs, particularly those with a vascular-targeting and anti-angiogenic activity. This is significant in the pursuit of new therapies for various types of cancer (Gold et al., 2020).
Radioligand Development : 3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been used in the development of radioligands for pharmacological studies. This application is crucial in medical imaging and studying receptor-ligand interactions in a range of diseases (Hsin et al., 2000).
properties
IUPAC Name |
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-4-5(2)14-8-7(4)9(13)12(10)6(3)11-8/h10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXIDPWZEHWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351870 | |
Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
80381-63-1 | |
Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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